Lipophilicity Comparison: S-Methyl Derivative is 81-Fold Less Lipophilic Than Dimepiperate
The predicted octanol-water partition coefficient (logP) of S-Methyl 1-piperidinecarbothioate is 2.11 , compared to an experimentally determined logP of 4.02 for the close structural analog dimepiperate (S-(1-methyl-1-phenylethyl) piperidine-1-carbothioate) [1]. This represents an 81-fold difference in lipophilicity, indicating vastly different potential for passive membrane permeation and non-specific binding.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP = 2.11 |
| Comparator Or Baseline | Dimepiperate; Experimental logP = 4.02 |
| Quantified Difference | S-Methyl 1-piperidinecarbothioate is ~1.91 log units less lipophilic. This translates to an 81-fold lower octanol-water partition coefficient. |
| Conditions | ACD/Labs Percepta prediction for target; experimental data for comparator from SIELC. |
Why This Matters
For researchers procuring a chemical probe, the significantly lower lipophilicity of the S-methyl derivative makes it a superior choice for assays where non-specific hydrophobic interactions must be minimized.
- [1] SIELC. (2018). Dimepiperate. LogP: 4.02. View Source
